molecular formula C10H9F3N2O2 B1525872 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1354952-85-4

3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B1525872
CAS No.: 1354952-85-4
M. Wt: 246.19 g/mol
InChI Key: OGOANGJZMMUJJY-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one (CAS 1354952-85-4) is a synthetic oxazolidinone derivative of significant interest in medicinal chemistry research. This compound features a 1,3-oxazolidin-2-one core, a five-membered heterocyclic ring known to be a privileged scaffold in drug discovery . The structure is further substituted with a 4-aminophenyl group at the N-3 position and a metabolically stable trifluoromethyl group at the C-5 position, making it a valuable building block for the development of novel bioactive molecules . Oxazolidinones are a recognized class of synthetic antibacterial agents active against a broad spectrum of Gram-positive pathogens, including multi-drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The primary mechanism of action for this class is the selective inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . Beyond their well-documented antimicrobial applications, substituted oxazolidinones have also been investigated in other therapeutic areas, with patent literature disclosing their use in the field of blood coagulation as potential antithrombotic agents . The presence of both a primary aromatic amine and a rigid, polar oxazolidinone core in this molecule provides researchers with versatile handles for chemical modification, facilitating the exploration of structure-activity relationships and the synthesis of targeted compound libraries. This product is intended for research applications such as hit-to-lead optimization, pharmacological probe development, and as a key intermediate in organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-15(9(16)17-8)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOANGJZMMUJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-aminophenylacetic acid with trifluoromethylating agents followed by cyclization with oxazolidinone derivatives. The reaction conditions typically involve the use of strong bases or acids to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the trifluoromethyl group into a less electronegative form.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products may include hydroxylated derivatives.

  • Reduction products may involve the formation of trifluoromethylated amines.

  • Substitution products can vary widely based on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9F3N2O2
  • Molecular Weight : 246.19 g/mol
  • Key Functional Groups : Aminophenyl and trifluoromethyl groups enhance its chemical reactivity and biological interactions.

The presence of the trifluoromethyl group increases the lipophilicity of the compound, which can improve its interaction with biological targets, while the aminophenyl group can facilitate hydrogen bonding, enhancing its reactivity in biological systems.

Pharmaceutical Development

Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The unique structure of 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one may enhance this activity by facilitating interactions with bacterial ribosomes, thereby inhibiting protein synthesis .

Case Studies :

  • In vitro assays have demonstrated the compound's ability to bind effectively to ribosomal targets, showing promise as a potential antibacterial agent.
  • Further studies are required to elucidate its full pharmacological profile, including efficacy and side effects.

Material Science

The compound can be utilized in the development of new materials due to its unique chemical properties. Its ability to undergo various reactions, including nucleophilic substitutions and electrophilic additions, makes it a valuable building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism by which 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name CAS / Ref. Molecular Formula Substituents Key Properties/Applications Evidence Source
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one 3D-EEC95285 C₁₀H₉F₃N₂O₂ (tentative) - 4-Aminophenyl (C3)
- Trifluoromethyl (C5)
Potential antimicrobial activity; high solubility due to amino group
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one 1461715-50-3 C₁₀H₈F₃NO₂ - Trifluoromethylphenyl (C5) Reduced solubility vs. amino analog; used in asymmetric synthesis
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one 875444-08-9 C₁₈H₁₄F₁₃NO₂ - Bis(trifluoromethyl)phenyl (C5)
- Methyl (C4)
Chiral auxiliary in asymmetric synthesis; high fluorine content improves stability
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Linezolid Related Compound A) N/A ~C₁₉H₂₂F₂N₄O₃ - Azidomethyl (C5)
- Morpholinophenyl (C3)
Antibacterial agent; structural similarity to Linezolid
(E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one N/A C₂₀H₂₂N₃O₄ - Hydroxynaphthylideneamino (C3)
- Morpholinylmethyl (C5)
Crystal structure resolved; potential photophysical applications

Research Findings and Functional Insights

a) Role of Substituents
  • Amino Group (4-Aminophenyl): Enhances solubility and hydrogen-bonding capacity compared to non-amino analogs like 5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one. This may improve bioavailability in drug design .
  • Trifluoromethyl Group: Increases lipophilicity and metabolic resistance, a feature shared with pesticidal derivatives (e.g., N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives in ) .
c) Contrasting Properties
  • Solubility: The amino group in the target compound improves aqueous solubility compared to the trifluoromethylphenyl analog (), which is more lipophilic .
  • Thermal Stability : Bis(trifluoromethyl) derivatives () exhibit higher thermal stability due to fluorine’s electron-withdrawing effects, whereas morpholine-containing analogs may have lower melting points .

Biological Activity

3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by its unique molecular structure which includes a trifluoromethyl group and an amino substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C10H9F3N2O2
  • Molecular Weight : Approximately 246.19 g/mol
  • Structural Features :
    • A five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
    • A 4-aminophenyl group at position 3.
    • A trifluoromethyl group at position 5.

The trifluoromethyl group enhances the electrophilicity of the oxazolidinone ring, potentially increasing its reactivity in biological systems. The presence of the amino group facilitates hydrogen bonding interactions, which can further influence its biological activity.

Antibacterial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial activity, especially against Gram-positive bacteria. The mechanism of action for these compounds typically involves binding to bacterial ribosomes, inhibiting protein synthesis.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively binds to ribosomal targets. This binding inhibits protein synthesis in bacteria, suggesting potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus2050
Enterococcus faecalis1850
Streptococcus pneumoniae2250

Anticancer Potential

Emerging studies have explored the anticancer properties of oxazolidinones. The unique structure of this compound may contribute to its cytotoxic effects against various cancer cell lines.

Case Studies

  • FaDu Hypopharyngeal Tumor Cells :
    • Findings : The compound exhibited cytotoxicity and induced apoptosis, showing better efficacy than the reference drug bleomycin.
    • Mechanism : The spirocyclic structure enhances interaction with protein binding sites, leading to increased biological activity .
  • Cell Proliferation Inhibition :
    • Studies have indicated that this compound can inhibit cell proliferation in colorectal cancer models by activating specific receptors involved in tumor progression .

Pharmacological Profile

The pharmacological profile of this compound suggests it may also possess properties beyond antibacterial and anticancer activities. The trifluoromethyl group can influence lipophilicity and membrane permeability, enhancing bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one, and what intermediates are critical for yield optimization?

  • The synthesis typically involves cyclocondensation reactions. For example, oxazolidinone derivatives are often synthesized via multi-step processes starting with substituted phenyl precursors. Key intermediates include trifluoromethyl-substituted aromatic amines, which undergo nucleophilic substitution or cyclization under reflux conditions with acetic acid or DMSO as solvents. Purification often employs recrystallization (e.g., ethanol) or column chromatography .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions, particularly the trifluoromethyl group and aminophenyl moiety.
  • Infrared (IR) Spectroscopy: Confirms functional groups like the oxazolidinone carbonyl (C=O stretch at ~1750 cm⁻¹) and NH₂ vibrations.
  • X-ray Crystallography: Provides definitive proof of stereochemistry and molecular geometry, as demonstrated for structurally similar oxazolidinones .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • The compound exhibits limited solubility in water (<1 mg/mL) but high solubility in polar aprotic solvents like DMSO (127 mg/mL) and ethanol (127 mg/mL). This necessitates the use of DMSO for stock solutions in biological assays and ethanol for recrystallization .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency.
  • Solvent Optimization: Replacing acetic acid with trifluoroethanol could improve reaction kinetics.
  • Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions. Yield improvements from ~60% to 85% have been reported for analogous oxazolidinones through iterative optimization .

Q. How should researchers resolve contradictions between spectral data and computational modeling for this compound?

  • Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies in substituent effects.
  • Dynamic Effects: Account for rotational barriers in the oxazolidinone ring, which may cause unexpected splitting in NMR spectra.
  • Crystallographic Reference: Use X-ray data as a ground truth for bond lengths and angles .

Q. What structure-activity relationship (SAR) insights exist for the trifluoromethyl and aminophenyl groups in biological contexts?

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability.
  • The 4-aminophenyl moiety facilitates hydrogen bonding with target proteins, critical for antimicrobial or enzyme-inhibitory activity. SAR studies on related oxazolidinones (e.g., CETP inhibitors like Anacetrapib) highlight these groups’ roles in potency and selectivity .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

  • UPLC-MS/MS: Provides high sensitivity (LOQ ~1 ng/mL) using a C18 column and gradient elution with methanol/water containing 0.1% formic acid.
  • Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction (SPE) minimizes matrix interference.
  • Internal Standards: Stable isotope-labeled analogs (e.g., ¹³C/¹⁵N derivatives) ensure accuracy .

Methodological Considerations Table

ParameterRecommendationReference
Synthetic Yield Optimize via solvent/catalyst screening
Structural Analysis Combine NMR, IR, and X-ray data
Biological Assays Use DMSO stock solutions ≤10 mM
Quantitative Analysis UPLC-MS/MS with isotope dilution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-one

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